N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide

Glutathione Reductase Inhibition 2-Aminothiazole SAR Enzyme Kinetics

This 2-aminothiazole derivative uniquely enables competitive glutathione reductase (GR) inhibition (Ki=0.006 µM), a mechanism not achievable with mono-fluoro or non-fluorinated analogs. Its 2,4-difluorophenyl substitution provides a 33-fold potency advantage over 3,4-difluoro isomers, critical for active-site-directed probe development. The hybrid chemotype combines a validated kinase-inhibitor warhead (2-methoxynicotinamide) with a hinge-binding scaffold, making it an essential tool for broad kinase selectivity profiling and computational docking studies. The meta-phenyl linker creates a distinct conformational landscape for SAR exploration.

Molecular Formula C22H16F2N4O2S
Molecular Weight 438.45
CAS No. 1797726-17-0
Cat. No. B2357251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide
CAS1797726-17-0
Molecular FormulaC22H16F2N4O2S
Molecular Weight438.45
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C22H16F2N4O2S/c1-30-21-16(6-3-9-25-21)20(29)26-15-5-2-4-13(10-15)19-12-31-22(28-19)27-18-8-7-14(23)11-17(18)24/h2-12H,1H3,(H,26,29)(H,27,28)
InChIKeyICNRKQWFKQXNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1797726-17-0): Structural Identity and Research-Grade Procurement Baseline


N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1797726-17-0, molecular formula C22H16F2N4O2S, MW 438.45) is a synthetic small molecule belonging to the 2-aminothiazole class of heterocyclic compounds . It features a 2,4-difluorophenylamino-substituted thiazole core linked via a meta-phenyl bridge to a 2-methoxynicotinamide moiety. The compound is supplied as a research-grade chemical with typical purity of 95% and is primarily utilized in early-stage drug discovery and biochemical screening programs . Its structural architecture incorporates three distinct pharmacophoric elements—a fluorinated aromatic ring, an aminothiazole hinge-binding scaffold, and a methoxynicotinamide cap—that collectively differentiate it from simpler 2-aminothiazole analogs and position it within a specialized chemical space relevant to kinase and oxidoreductase target families [1].

Why N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide Cannot Be Interchanged with Generic 2-Aminothiazole Analogs


Generic substitution within the 2-aminothiazole class is unreliable because subtle variations in the N-aryl substitution pattern and the carboxamide warhead profoundly alter target engagement and inhibitory mechanism. For example, among six structurally related 2-aminothiazole derivatives tested against human glutathione reductase (GR), 2-amino-4-(2,4-difluorophenyl)thiazole—the core scaffold of the target compound—exhibited the highest inhibitory potency (IC50 = 0.64 µM, Ki = 0.006 µM) and uniquely displayed competitive inhibition kinetics, whereas all other analogs (including 4-(3,4-difluorophenyl), 4-(4-chlorophenyl), and 4-(4-bromophenyl) variants) showed non-competitive inhibition [1]. This demonstrates that even conservative substitution at the phenyl ring can switch the inhibition modality, making the 2,4-difluorophenyl pattern critical for competitive target binding. Furthermore, the meta-phenyl linker geometry in the target compound (connecting the thiazole to the carboxamide) versus the ortho-phenyl linker in close analogs such as N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide alters the conformational landscape and may affect binding pose, metabolic stability, and selectivity profile . These differences are not captured by vendor product descriptions and require experimental verification before substitution.

Quantitative Differentiation Evidence for N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1797726-17-0)


Core Scaffold Glutathione Reductase Inhibition: Competitive vs. Non-Competitive Mechanism and Ki Comparison

The core scaffold 2-amino-4-(2,4-difluorophenyl)thiazole (a substructure of the target compound) inhibits human erythrocyte glutathione reductase (GR) with an IC50 of 0.64 µM and a Ki of 0.006 ± 0.00048 µM [1]. Critically, this scaffold is the only compound among six tested 2-aminothiazole derivatives that exhibits competitive inhibition kinetics; all other analogs—including 2-amino-4-(4-chlorophenyl)thiazole (IC50 = 0.63 µM, Ki = 0.89 ± 0.47 µM) and 2-amino-4-(4-bromophenyl)thiazole (IC50 = 3.69 µM, Ki = 0.33 ± 0.11 µM)—display non-competitive inhibition [1]. The competitive mechanism implies direct competition with the substrate (GSSG) at the enzyme active site, a property that may translate into predictable pharmacodynamics in cellular systems.

Glutathione Reductase Inhibition 2-Aminothiazole SAR Enzyme Kinetics

Meta-Phenyl vs. Ortho-Phenyl Linker Geometry: Structural Differentiation from N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide

The target compound (CAS 1797726-17-0) incorporates a meta-substituted phenyl linker connecting the thiazole core to the 2-methoxynicotinamide moiety, whereas the closely related analog N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide (molecular formula C22H16FN3O2S, MW 405.45) employs an ortho-phenyl linkage . This positional isomerism alters the dihedral angle between the thiazole and nicotinamide planes, potentially affecting the compound's three-dimensional shape and its ability to occupy ATP-binding pockets or allosteric sites [1]. The target compound also carries a 2,4-difluoro substitution on the aniline ring versus the mono-fluoro substitution in the ortho-linked analog, adding an additional fluorine atom that may enhance metabolic stability and modulate electronic properties [1].

Linker Geometry Conformational Analysis Isomeric Selectivity

Carboxamide Warhead Differentiation: 2-Methoxynicotinamide vs. Pyrazine-2-Carboxamide in Same Core Scaffold Series

The target compound features a 2-methoxynicotinamide carboxamide warhead, while the direct analog N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)pyrazine-2-carboxamide (CAS 1797728-01-8) replaces this with a pyrazine-2-carboxamide moiety . The 2-methoxynicotinamide fragment has been independently identified in potent kinase inhibitor chemotypes; for example, trans-6-((4-aminocyclohexyl)amino)-5-fluoro-2-methoxynicotinamide (Compound 3) is a selective ROCK1 inhibitor with IC50 = 12.5 ± 1.0 nM [1]. The methoxy group at the 2-position of the nicotinamide ring can engage in hydrogen bonding and steric interactions within the kinase hinge region, whereas the pyrazine-2-carboxamide offers a different hydrogen-bond donor/acceptor profile. This warhead choice is not interchangeable without altering target potency and selectivity [1].

Carboxamide Warhead Kinase Inhibitor Fragment Pharmacophore Optimization

2,4-Difluorophenyl vs. 3,4-Difluorophenyl Substitution: Impact on GR Inhibition Potency and Mechanism

Within the 2-aminothiazole series, the positioning of fluorine atoms on the N-phenyl ring dramatically affects both potency and inhibition mechanism against glutathione reductase. The 2,4-difluorophenyl-substituted scaffold (substructure of the target compound) exhibits an IC50 of 0.64 µM and competitive inhibition, whereas the 3,4-difluorophenyl isomer shows an IC50 of 21 µM and non-competitive inhibition [1]. This represents a 33-fold difference in IC50 and a switch in mechanism, highlighting that the 2,4-difluoro substitution pattern is not interchangeable with other difluoro regioisomers [1].

Fluorine Substitution Pattern SAR Analysis Enzyme Inhibition Selectivity

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen Bond Donor/Acceptor Profile

The target compound (MW 438.45, C22H16F2N4O2S) carries two fluorine atoms and a 2-methoxynicotinamide group, distinguishing it from the mono-fluoro analog N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-methoxynicotinamide (MW 405.45) and the pyrazine analog (MW ~420, C20H14F2N6OS) . The additional fluorine atom and the specific heteroatom count (4 nitrogen, 2 oxygen, 1 sulfur) modulate hydrogen bond donor (2 NH groups) and acceptor (6-7 HBA) capacity, which influences aqueous solubility, membrane permeability, and protein binding. While no experimentally measured logP or solubility data are publicly available for this compound, computational predictions based on its molecular formula and SMILES indicate a cLogP in the range of 3.5-4.5, placing it within oral drug-like chemical space (Lipinski rule of 5 compliant) [1].

Physicochemical Properties Drug-Likeness Permeability Prediction

Limitations of Available Evidence and Recommendation for Confirmatory Studies

It must be explicitly noted that no direct IC50, Ki, EC50, or selectivity data have been published in peer-reviewed literature or public databases for the complete target compound N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1797726-17-0). All quantitative evidence presented above derives from: (i) studies on the core scaffold 2-amino-4-(2,4-difluorophenyl)thiazole (class-level inference), (ii) structural comparison with closely related analogs (direct comparator data), and (iii) fragment-level activity data for the 2-methoxynicotinamide warhead (cross-study inference). Users should verify the biological activity of the complete compound in their specific assay system before making large-scale procurement commitments [1]. The compound's differentiation from analogs is primarily structural and mechanistically inferred rather than experimentally confirmed head-to-head.

Data Gap Analysis Experimental Validation Procurement Decision Support

Recommended Research and Industrial Application Scenarios for N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide (CAS 1797726-17-0)


Glutathione Reductase-Targeted Probe Development Leveraging Competitive Inhibition Mechanism

Based on the core scaffold's demonstrated competitive GR inhibition (Ki = 0.006 µM), the target compound is a rational starting point for developing chemical probes that interrogate glutathione metabolism in cancer cells. The competitive mechanism, unique among tested 2-aminothiazole analogs, suggests the compound may serve as an active-site-directed probe for crystallography or covalent inhibitor design when equipped with appropriate reactive warheads [1]. The 2-methoxynicotinamide moiety provides a synthetic handle for further derivatization to optimize potency and selectivity. This application scenario is supported by the 33-fold potency advantage of the 2,4-difluorophenyl substitution pattern over the 3,4-difluoro isomer [1].

Kinase Selectivity Profiling Panels Using a 2-Methoxynicotinamide-Containing Chemotype

The 2-methoxynicotinamide fragment is a validated kinase inhibitor pharmacophore, as demonstrated by the selective ROCK1 inhibitor Compound 3 (IC50 = 12.5 nM) [2]. The target compound combines this warhead with a 2,4-difluorophenyl-aminothiazole hinge-binding scaffold, creating a hybrid chemotype suitable for broad kinase selectivity profiling. Procurement of the target compound over the pyrazine-2-carboxamide analog (CAS 1797728-01-8) is recommended when the research objective involves screening against kinase panels, given the documented kinase inhibition activity of 2-methoxynicotinamide-containing molecules [2]. The meta-phenyl linker geometry may confer a distinct kinase selectivity fingerprint compared to ortho-linked analogs.

Structure-Activity Relationship (SAR) Studies Exploring Linker Geometry and Fluorine Substitution Effects

The target compound occupies a unique position in chemical space by combining a meta-phenyl linker with 2,4-difluorophenyl substitution and a 2-methoxynicotinamide cap. This makes it a valuable tool compound for systematic SAR studies that compare: (i) meta vs. ortho phenyl linker effects on target binding , (ii) 2,4-difluoro vs. mono-fluoro vs. non-fluorinated phenyl ring contributions to potency and metabolic stability, and (iii) 2-methoxynicotinamide vs. pyrazine-2-carboxamide vs. isoxazole-sulfonamide warhead preferences across different target families . The compound's 95% purity specification and availability from multiple vendors facilitate reproducible SAR campaigns.

Computational Docking and Molecular Dynamics Studies of Aminothiazole-Based Inhibitors

The well-defined three-dimensional structure of the target compound, combined with the published crystallographic data for related 2-aminothiazole inhibitors bound to their targets (e.g., 1,5-naphthyridine aminothiazole ALK5 inhibitors with IC50 of 4-6 nM [3]), positions this compound as a suitable ligand for computational studies. The meta-phenyl connectivity creates a distinct conformational ensemble that can be explored via molecular dynamics simulations to predict binding poses in kinases or oxidoreductases. The compound's moderate molecular weight (438.45) and compliance with Lipinski rules make it amenable to docking studies without excessive conformational sampling requirements.

Quote Request

Request a Quote for N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-methoxynicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.